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Compound of Interest

Compound Name: 3,4-Difluoro isopropyl U-47700

Cat. No.: B10818934 Get Quote

In-Depth Technical Guide: 3,4-Difluoro isopropyl
U-47700
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the synthetic opioid 3,4-Difluoro
isopropyl U-47700. As a structural analog of U-47700, a potent μ-opioid receptor agonist, this

compound is of significant interest to researchers in the fields of pharmacology, toxicology, and

forensic science. This document outlines its chemical identity, and while specific biological data

and experimental protocols for this particular analog are limited in published literature, we

present representative methodologies and data from closely related compounds to provide a

foundational understanding for research and development.

Chemical Identity and Structure
IUPAC Name: rel-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(1-methylethyl)-

benzamide[1][2]

CAS Number: 2752265-46-4[1][2]

Molecular Formula: C₁₈H₂₆F₂N₂O[1][2]
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Molecular Weight: 324.4 g/mol [1]

Chemical Structure:

SMILES: FC1=C(C=CC(C(N(C(C)C)[C@@H]2CCCC[C@H]2N(C)C)=O)=C1)F[1][2]

InChI: InChI=1S/C18H26F2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-

14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1[1][2]

3,4-Difluoro isopropyl U-47700 is categorized as a "utopioid," indicating its expected activity

as a μ-opioid receptor agonist, similar to its parent compound U-47700.[1][3]

Quantitative Data Summary
Specific quantitative biological data for 3,4-Difluoro isopropyl U-47700 is not readily available

in the peer-reviewed literature. However, data for the parent compound U-47700 and its

metabolites provide a valuable reference for predicting its potential activity.
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Compound Receptor Assay Type Value Unit Reference

U-47700 μ-opioid Ki 11.1 nM [1]

δ-opioid Ki 1220 nM [1]

κ-opioid Ki 287 nM [1]

μ-opioid

ED₅₀

(analgesia,

rats)

0.5 mg/kg [4]

μ-opioid

ED₅₀

(catalepsy,

rats)

1.7 mg/kg [4]

N-desmethyl-

U-47700
μ-opioid Ki 206 nM [1][4]

N,N-

didesmethyl-

U-47700

μ-opioid Ki 4080 nM [1][4]

Morphine μ-opioid Ki 2.7 nM [1]

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3,4-Difluoro isopropyl U-
47700 are not explicitly published. However, the following sections describe generalizable

methods used for the characterization of U-47700 and other synthetic opioids, which can be

adapted for the study of this analog.

Synthesis
The synthesis of U-47700 analogs typically involves the coupling of a substituted benzoyl

chloride with the appropriate N-substituted-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. For

3,4-Difluoro isopropyl U-47700, this would likely involve the reaction of 3,4-difluorobenzoyl

chloride with N-isopropyl-(1R,2R)-N',N'-dimethylcyclohexane-1,2-diamine.

In Vitro Biological Assays
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1. Radioligand Binding Assays:

Objective: To determine the binding affinity (Ki) of the compound for opioid receptors (μ, δ,

and κ).

Methodology:

Prepare membrane homogenates from rat brain tissue or cells expressing the specific

human opioid receptor.

Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]DAMGO for μ-

opioid receptors) and varying concentrations of the test compound.

After incubation, separate the bound and free radioligand by rapid filtration.

Quantify the radioactivity of the filters using liquid scintillation counting.

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand) and then determine the Ki value using the Cheng-

Prusoff equation.[1]

2. [³⁵S]GTPγS Binding Assay:

Objective: To assess the functional activity (potency and efficacy) of the compound as a G-

protein coupled receptor agonist.

Methodology:

Use cell membranes expressing the opioid receptor of interest.

Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test

compound.

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα

subunit.

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
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Generate concentration-response curves to determine the EC₅₀ (effective concentration to

produce 50% of the maximal response) and Emax (maximal efficacy) values.

In Vivo Pharmacological Assays
1. Analgesia Assessment (Hot Plate Test):

Objective: To evaluate the antinociceptive effects of the compound in an animal model.

Methodology:

Administer the test compound to rodents (e.g., rats or mice) via a specific route (e.g.,

subcutaneous injection).

At predetermined time points after administration, place the animal on a hot plate

maintained at a constant temperature (e.g., 55°C).

Measure the latency to a nociceptive response (e.g., paw licking or jumping).

An increase in the response latency is indicative of an analgesic effect.

Determine the ED₅₀ value (the dose that produces a maximal effect in 50% of the

subjects).[1]

2. Pharmacokinetic Analysis:

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

properties of the compound.

Methodology:

Administer a single dose of the compound to cannulated rats.

Collect blood samples at various time points post-administration.

Analyze the plasma concentrations of the parent compound and its metabolites using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
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Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),

Tmax (time to maximum concentration), and half-life (t₁/₂).[1]

Signaling Pathways and Logical Relationships
As a presumed μ-opioid receptor agonist, 3,4-Difluoro isopropyl U-47700 is expected to

activate the same signaling pathways as other opioids like morphine and U-47700. Upon

binding to the μ-opioid receptor (a Gi/o-coupled G-protein coupled receptor), it would initiate a

cascade of intracellular events leading to its analgesic and other physiological effects.

3,4-Difluoro isopropyl
U-47700
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Caption: Presumed signaling pathway of 3,4-Difluoro isopropyl U-47700.

The following diagram illustrates a general experimental workflow for the characterization of a

novel synthetic opioid.
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Caption: General workflow for novel synthetic opioid characterization.

Conclusion
3,4-Difluoro isopropyl U-47700 is a synthetic opioid with a chemical structure that strongly

suggests activity as a μ-opioid receptor agonist. While direct experimental data for this specific

analog is currently lacking in the public domain, the established methodologies for the

synthesis, in vitro, and in vivo characterization of its parent compound, U-47700, provide a

clear roadmap for future research. The provided data on related compounds and the outlined

experimental protocols serve as a valuable resource for scientists and researchers

investigating the pharmacology and toxicology of this and other novel synthetic opioids. Further

research is necessary to fully elucidate the specific binding affinities, functional activities, and

pharmacokinetic profiles of 3,4-Difluoro isopropyl U-47700.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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